

A Comparative Analysis of Lercanidipine and Felodipine on Blood Pressure and Heart Rate

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Compound of Interest

Compound Name: Lercanidipine Hydrochloride

Cat. No.: B1674758

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Lercanidipine and felodipine are both dihydropyridine calcium channel blockers primarily prescribed for the management of hypertension.[1][2] They function by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of vascular walls, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] While their primary mechanism of action is similar, differences in their pharmacokinetic and pharmacodynamic profiles can lead to varied effects on blood pressure and heart rate. This guide provides a comparative analysis based on available experimental data.

Data Presentation

The following tables summarize the comparative effects of Lercanidipine and Felodipine on blood pressure and heart rate from a key clinical study.

Table 1: Comparative Efficacy on Blood Pressure Reduction

Drug	Initial Daily Dose	Systolic Blood Pressure (SBP) Reduction (mmHg)	Diastolic Blood Pressure (DBP) Reduction (mmHg)
Lercanidipine	10 mg	Significant Reduction	Significant Reduction
Felodipine	10 mg	Significant Reduction	Significant Reduction

Note: A multicenter, double-blind, parallel-group study found no significant differences in blood pressure reduction between the lercanidipine, felodipine, and nifedipine GITS groups after 8 weeks of treatment.[3][4][5] Specific mean reduction values were not provided in the abstract.

Table 2: Comparative Effects on Heart Rate and Tolerability

Drug	Effect on Heart Rate	Incidence of Edema	Discontinuations due to Adverse Events
Lercanidipine	No exacerbation of stress-induced increases in heart rate.[3][4]	5.5%[3][5]	4.6%[6]
Felodipine	No exacerbation of stress-induced increases in heart rate.[3][4]	13%[3][5]	15.5%[6]

Note: Increases in heart rate induced by stressful conditions were not worsened by active treatment in any of the groups.[3][4][5] Lercanidipine demonstrated a superior tolerability profile compared to felodipine, with a notably lower incidence of edema and discontinuations due to adverse events.[3][5][6]

Experimental Protocols

The data presented above is primarily derived from the Lercanidipine in Adults (LEAD) study, a multicenter, double-blind, parallel-group, randomized controlled trial.[3][4][6]

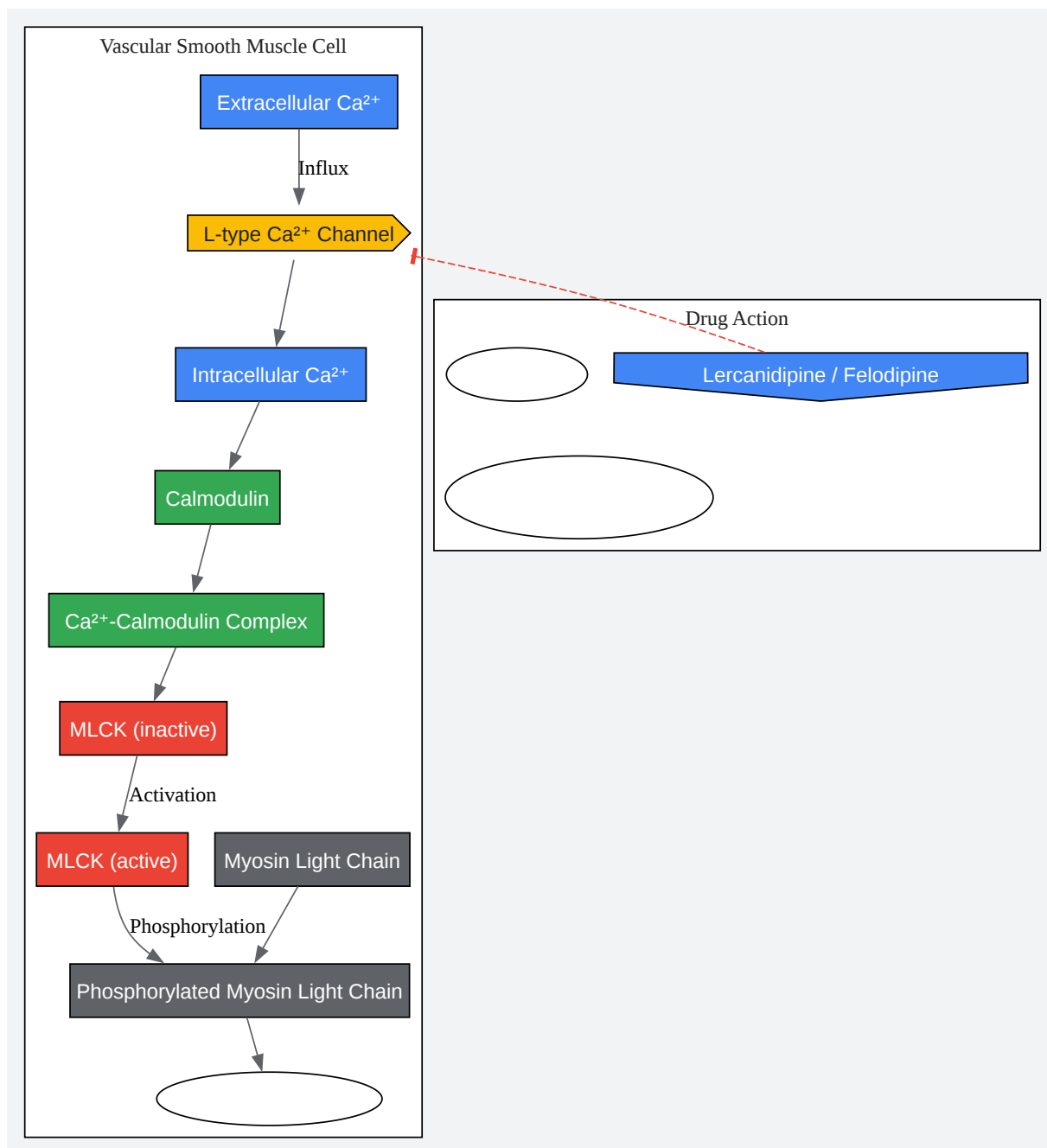
Study Design:

- Objective: To compare the efficacy and tolerability of lercanidipine, felodipine, and nifedipine GITS in adults with mild-to-moderate essential hypertension.[6]
- Population: 325 patients aged 31 to 74 years with systolic blood pressure (SBP) between 140-180 mm Hg and diastolic blood pressure (DBP) between 95-109 mm Hg.[6]

- Procedure:
 - A 1-week washout period followed by a 2-week placebo run-in.[6]
 - Patients were randomized to receive one of the following treatments for 8 weeks:
 - Lercanidipine 10 mg/day[6]
 - Felodipine 10 mg/day[6]
 - Nifedipine GITS 30 mg/day[6]
 - After 4 weeks, the dosage was doubled in non-responders (defined as DBP \geq 95 mm Hg and DBP reduction $<$ 10 mm Hg from baseline).[6]
- Measurements:
 - Blood pressure was measured at regular intervals.[7]
 - Heart rate was measured via electrocardiogram (ECG) at rest and under stress conditions (mental and isometric stress).[6]

Mandatory Visualization

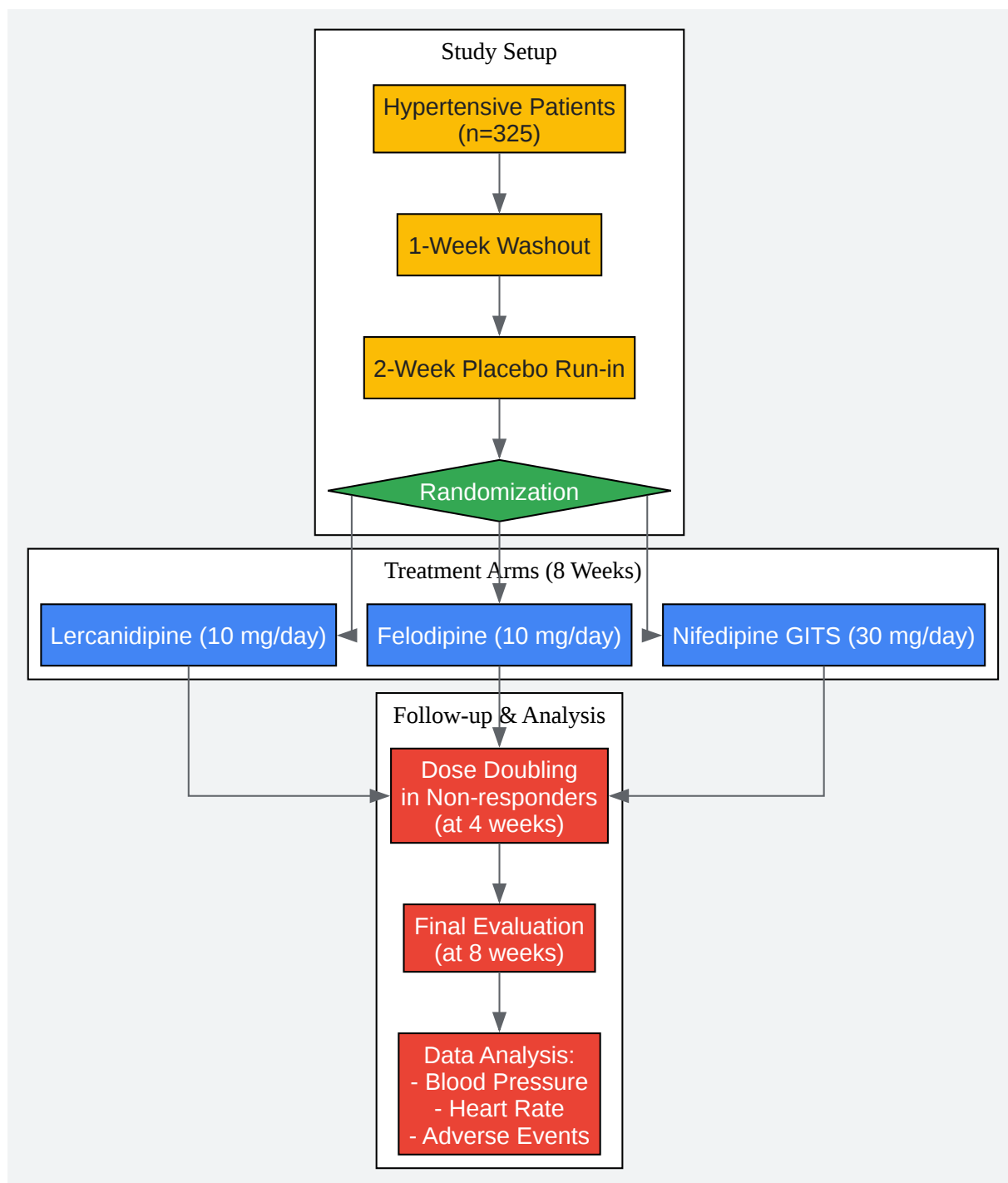
Signaling Pathway of Dihydropyridine Calcium Channel Blockers



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Caption: Mechanism of action of Lercanidipine and Felodipine.

Experimental Workflow of a Comparative Clinical Trial

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Caption: Workflow of the LEAD comparative study.

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